molecular formula C12H9NO3 B147323 4-Nitrophenyl phenyl ether CAS No. 620-88-2

4-Nitrophenyl phenyl ether

Cat. No.: B147323
CAS No.: 620-88-2
M. Wt: 215.2 g/mol
InChI Key: JDTMUJBWSGNMGR-UHFFFAOYSA-N
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Description

4-Nitrophenyl phenyl ether, also known as 1-nitro-4-phenoxybenzene, is an organic compound with the molecular formula C12H9NO3. It is characterized by a nitro group (-NO2) attached to a phenyl ring, which is further connected to another phenyl ring via an ether linkage. This compound is typically found as yellow flakes and has a melting point of 53-56°C and a boiling point of 320°C .

Scientific Research Applications

4-Nitrophenyl phenyl ether has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the behavior of nitroaromatic compounds in biological systems.

    Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

4-Nitrophenyl phenyl ether is an eye irritant . When heated to decomposition, it emits toxic fumes of NOx . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of thiazolamide derivatives, which have shown antifungal activity and cell cytotoxicity . The exact enzymes, proteins, and other biomolecules that 4-Nitrophenyl phenyl ether interacts with are not currently known.

Cellular Effects

Thiazolamide derivatives containing a diphenyl ether moiety, which includes this compound, have shown cytotoxicity in cell studies

Molecular Mechanism

It is known to be involved in the synthesis of thiazolamide derivatives , but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl phenyl ether can be synthesized through various methods, including the Williamson ether synthesis and the Ullmann reaction. One common method involves the reaction of 4-chloronitrobenzene with phenol in the presence of a base such as potassium hydroxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of copper catalysts to facilitate the reaction between 4-chloronitrobenzene and phenol. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrophenyl phenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products:

Comparison with Similar Compounds

  • 4-Nitrodiphenyl ether
  • 4-Phenoxynitrobenzene
  • 4-Nitrophenoxybenzene

Comparison: 4-Nitrophenyl phenyl ether is unique due to its specific arrangement of the nitro group and ether linkage, which imparts distinct chemical and physical properties. Compared to similar compounds, it often exhibits different reactivity patterns and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-nitro-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9NO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTMUJBWSGNMGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022087
Record name 4-Nitrophenyl phenyl ether
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

620-88-2
Record name 1-Nitro-4-phenoxybenzene
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Record name 4-Nitrobiphenyl ether
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Record name 1-Nitro-4-phenoxybenzene
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Record name 1-Nitro-4-phenoxybenzene
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Record name Benzene, 1-nitro-4-phenoxy-
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Record name 4-Nitrophenyl phenyl ether
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Record name 4-nitrophenyl phenyl ether
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Record name P-NITROPHENYL PHENYL ETHER
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Synthesis routes and methods I

Procedure details

Phenol (1.89 g, 20 mmol) was added to a slurry of hexane-washed NaH (60% oil suspension, 820 mg, 20.5 mmol) in DMSO (20 mL), stirred under nitrogen at 20° C., producing strong gas evolution. After 30 minutes, 1-fluoro-4-nitrobenzene (2.82 g, 20 mmol) was added dropwise to the light grey slurry. After about 10 minutes, the reaction mixture became orange and quite strongly exothermic, and a lot of gas was evolved. After 2 hours, the reaction mixture was poured onto ice-water (200 mL), and the solid was collected by Buchner filtration, rinsed with water (2×50 mL), and air dried to give 4-nitrodiphenyl ether (3.945 g, 91.6%) as dull yellow crystals.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
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Name
Quantity
820 mg
Type
reactant
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Name
Quantity
20 mL
Type
solvent
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Quantity
2.82 g
Type
reactant
Reaction Step Three
Yield
91.6%

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoronitrobenzene (0.50 mL) and phenol (443 mg) in 5.0 mL of dimethylformamide was added K2CO3 (1.27 g). The reaction was warmed to 70° C. for 20 h, then cooled to room temperature and poured into ethyl acetate and water. The organic layer was washed with water, sat. aq. NaHCO3 solution, and brine. The solution was dried (Na2SO4), filtered, and concentrated in vacuo to provide the crude product as a yellow solid.
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
443 mg
Type
reactant
Reaction Step One
Name
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
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0 (± 1) mol
Type
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Reaction Step Two

Synthesis routes and methods III

Procedure details

The reaction was carried out completely in the same manner as in Example 21, except that p-fluoronitrobenzene was used instead of p-chloronitrobenzene and sodium phenolate was used instead of potassium fluoride in Example 21. Further, the reaction temperature was changed to 80° C. and the reaction time was changed to 3 hours without pursuing the reaction on halfway. Objective 4-phenoxynitrobenzene was produced in the yield of 98%.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

A steel autoclave was filled with 94 g (1 mole) of phenol and 40 g of sodium hydroxide pellets (1 mole), furthermore after sealing the autoclave 150 g of ammonia were injected. At 70° C., 157.5 g (1 mole) of p-nitrochlorobenzene were pumped into the autoclave as a liquid over a period of one hour; the mixture was stirred for a further 10 hours. After the pressure vessel was let town and the product obtained was washed with water, the 4-nitrodiphenyl ether was isolated at a more than 99% purity (by gas chromatography).
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
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Reaction Step One
Quantity
94 g
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40 g
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157.5 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What structural features of 4-Nitrophenyl phenyl ether influence its reactivity in nucleophilic aromatic substitution reactions?

A1: [] The presence of the nitro group in the para position to the ether linkage strongly influences the reactivity of this compound in nucleophilic aromatic substitution reactions. While the nitro group itself is not sterically hindered, its electron-withdrawing nature activates the aromatic ring towards nucleophilic attack. Additionally, studies have shown that the nitro group is significantly rotated out of the plane of the benzene ring, both in the starting material and the product of nucleophilic substitution. This suggests that resonance interactions between the nitro group and the aromatic ring are less significant than previously thought and that steric effects from the nitro group are minimal. The ortho:para ratio for nucleophilic attack on this compound is greater than unity when using strong nucleophiles like t-butoxide, indicating a preference for para substitution. This can be attributed to the electronic effects of the nitro group, which create a more electrophilic center at the para position.

Q2: How does the solvent affect the rate of base catalysis in reactions involving this compound?

A2: [] The choice of solvent plays a significant role in the base catalysis of reactions involving this compound. For instance, the reaction of this compound with piperidine in acetonitrile is base-catalyzed, while the reaction with n-butylamine in the same solvent is not. Interestingly, when the solvent is changed to benzene, both reactions become base-catalyzed. This suggests that the solvent can influence the reaction mechanism, possibly by affecting the stabilization of transition states or intermediates involved in the base-catalyzed pathway.

Q3: What are the intermolecular interactions present in the solid-state structure of this compound?

A3: [] In the crystal structure of this compound, molecules are arranged in sheets stabilized by a combination of C-H…O and C-H…π(arene) hydrogen bonds. These interactions, along with aromatic π-π stacking, contribute to the overall packing arrangement of the molecules within the crystal lattice.

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